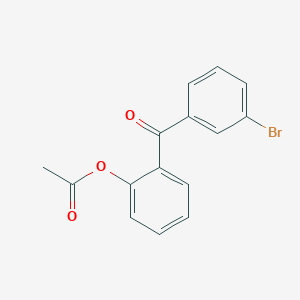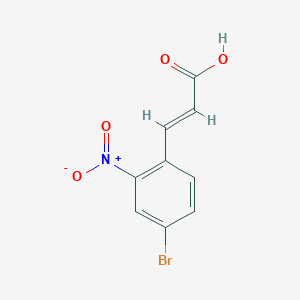
2-Acetoxy-3'-bromobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-3’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . It is an off-white crystalline powder commonly used in organic synthesis. The compound was initially synthesized by R. Lutz et al. in 1979 and has since been extensively used as a photoinitiator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are various methods for synthesizing 2-Acetoxy-3’-bromobenzophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in the presence of an acid catalyst. Another method involves the reaction of 3-bromoacetophenone with phenol in a Friedel–Crafts acylation process.
Industrial Production Methods
Industrial production methods for 2-Acetoxy-3’-bromobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxy-3’-bromobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Reduction Reactions: The compound can be reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzophenones.
Oxidation Reactions: The major products formed are oxidized benzophenones.
Reduction Reactions: The major products formed are reduced benzophenones.
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-3’-bromobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Used in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetoxy-3’-bromobenzophenone involves its ability to act as a photoinitiator. When exposed to light, the compound undergoes a photochemical reaction that generates reactive species, which can initiate polymerization reactions. The molecular targets and pathways involved in this process include the absorption of light by the compound and the subsequent generation of free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetoxybenzophenone
- 3-Bromobenzophenone
- 2-Hydroxy-3’-bromobenzophenone
Uniqueness
2-Acetoxy-3’-bromobenzophenone is unique due to its combination of acetoxy and bromine functional groups, which confer specific reactivity and properties. This makes it particularly useful as a photoinitiator and in various synthetic applications.
Eigenschaften
IUPAC Name |
[2-(3-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBNPWXWZISEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641565 |
Source


|
| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-19-1 |
Source


|
| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)


![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)







![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)

